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Fluorodisilane

CVD precursor chemistry silicon film deposition reaction mechanism

Fluorodisilane (Si2H5F, disilanyl fluoride) is a monofluorinated derivative of disilane belonging to the fluorohydridodisilane family Si2H6−xFx. It is a colorless, pyrophoric gas at ambient conditions with a molecular weight of 80.21 g/mol, a melting point of −100.4 °C, and a boiling point of −10 °C.

Molecular Formula FH5Si2
Molecular Weight 80.208
CAS No. 14537-73-6
Cat. No. B576513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorodisilane
CAS14537-73-6
Molecular FormulaFH5Si2
Molecular Weight80.208
Structural Identifiers
SMILESF[SiH2][SiH3]
InChIInChI=1S/FH5Si2/c1-3-2/h3H2,2H3
InChIKeyVWLWPRYRTWZCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorodisilane (CAS 14537-73-6) Procurement Guide: Monofluorinated Disilane for CVD and Semiconductor Research


Fluorodisilane (Si2H5F, disilanyl fluoride) is a monofluorinated derivative of disilane belonging to the fluorohydridodisilane family Si2H6−xFx [1]. It is a colorless, pyrophoric gas at ambient conditions with a molecular weight of 80.21 g/mol, a melting point of −100.4 °C, and a boiling point of −10 °C [2]. First synthesized and characterized by Abedini and MacDiarmid in 1963, the compound features a Si–F bond length of 1.598 Å, a Si–Si bond length of 2.332 Å, and a total dipole moment of 1.26 D [3]. Its primary relevance lies in chemical vapor deposition (CVD) of fluorinated amorphous silicon films and as a mechanistic probe molecule for understanding silicon–fluorine surface chemistry relevant to semiconductor etching and thin-film photovoltaics [4][5].

Why Disilane or Other Silanes Cannot Simply Replace Fluorodisilane in Procurement Specifications


Fluorodisilane is not a drop-in replacement for disilane (Si2H6) or fluorosilane (SiH3F). A single fluorine substitution on the disilane backbone fundamentally alters the thermal decomposition mechanism: the dominant fragmentation channels shift from SiH4 + SiH2 extrusion (disilane) to a mixture of SiH3F + SiH2, SiH2FSiH + H2, and SiH3SiF + H2, each with comparable barrier heights [1]. The Si–F bond (1.598 Å) introduces a permanent dipole moment (1.26 D) absent in centrosymmetric disilane, changing surface adsorption dynamics during CVD [2]. Furthermore, the fluorine atom modifies the enthalpy of vaporization (26.3 vs. 21.2 kJ/mol for disilane), directly affecting precursor delivery volatility [3]. Substituting in-class fluorinated disilanes such as pentafluorodisilane or trifluorodisilane is equally problematic, as the degree of fluorination tunes the H:Si:F ratio in the deposited film and consequently the optical bandgap, dark conductivity, and photoconductive response [4]. The evidence below quantifies these differences.

Fluorodisilane (Si2H5F) Quantitative Differentiation Evidence vs. Closest Analogs


Thermal Decomposition Pathway Divergence: Monofluorodisilane vs. Disilane

Ab initio calculations at the MP4/6-31G* level demonstrate that monofluorodisilane (H3SiSiH2F) decomposes via three nearly isoenergetic channels — SiH3F + SiH2, SiH2FSiH + H2, and SiH3SiF + H2 — rather than the two dominant channels of disilane (SiH4 + SiH2 and H3SiSiH + H2) [1]. The Si–Si homolytic cleavage barrier and HF elimination barrier are substantially higher than H2 elimination or silylene extrusion barriers for all fluorodisilanes studied [1]. This means the reactive flux of silylene intermediates arriving at the growth surface is chemically distinct (fluorinated vs. hydrogenated silylenes), directly impacting film stoichiometry and defect incorporation.

CVD precursor chemistry silicon film deposition reaction mechanism

Molecular Geometry and Dipole Moment: Structural Consequences of Single Fluorine Substitution

Microwave spectroscopy of five isotopic species of disilanyl fluoride yields a Si–F bond distance of 1.598 ± 0.008 Å, a Si–Si distance of 2.332 ± 0.005 Å, and a total dipole moment μ = 1.26 ± 0.01 D inclined at 10° to the Si–F bond [1]. In contrast, disilane is centrosymmetric with zero permanent dipole moment, and its Si–H bond length is 1.492 Å [2]. The Si–Si bond distance is essentially unchanged by monofluorination (2.332 vs. 2.331 Å), but the introduction of a significant dipole moment alters the molecule's interaction with polar surfaces and electric fields during plasma-enhanced or thermal CVD.

molecular structure dipole moment surface adsorption

Enthalpy of Vaporization: Precursor Volatility and Delivery Implications

The experimentally determined enthalpy of vaporization (ΔvapH) for fluorodisilane is 26.3 kJ/mol at 202 K, based on vapor pressure data from 178 to 227 K [1]. For disilane, the enthalpy of vaporization is approximately 21.2 kJ/mol . This 5.1 kJ/mol (24%) increase in vaporization enthalpy reflects stronger intermolecular forces arising from the polar Si–F bond and indicates that fluorodisilane is slightly less volatile than disilane at a given temperature, requiring modest adjustments to bubbler temperature or carrier gas flow rates in CVD precursor delivery systems.

precursor delivery volatility vapor pressure

Reduced Handling Hazard Profile: Fluorodisilane Family vs. Disilane

The Dow Corning patent (US 4,762,808) explicitly states that fluorohydridodisilanes of the general formula Si2FxH(6−x), which includes monofluorodisilane (x=1), are 'considerably less hazardous to manipulate than disilane itself' [1]. This claim arises from the observation that partial fluorine substitution reduces the spontaneous ignition propensity in air relative to the fully hydrogenated parent compound. The patent further notes that no member of the Si2FxH(6−x) family had previously been used in a CVD environment, and that these materials offer safer handling without requiring additional hydrogen co-reactants for film deposition [1].

safety pyrophoricity precursor handling

Amorphous Silicon Film Properties: Fluorodisilane-Derived Films vs. Conventional a-Si:H

Hydrofluorinated amorphous silicon (a-Si:H:F) films deposited from pentafluorodisilane and 1,1,1-trifluorodisilane by thermal CVD exhibit optical bandgaps ranging from 1.85 to 2.87 eV (Tauc plots) and room-temperature dark conductivity from 10⁻¹³ to 10⁻¹⁰ S cm⁻¹ [1]. Critically, these films display 'high photoconductivity under white light and a small Staebler-Wronski effect characterized by the t⁻¹/³ law' [1]. The Staebler-Wronski effect — light-induced degradation of photoconductivity — is a well-known limitation of conventional hydrogenated amorphous silicon (a-Si:H) films. The reduced degradation rate (t⁻¹/³ decay vs. the more rapid decay typical of a-Si:H) is attributed to the stronger Si–F bond (∼135 kcal/mol) replacing weaker Si–H bonds (∼75 kcal/mol), reducing metastable defect creation under illumination [1][2].

amorphous silicon thin-film photovoltaics Staebler-Wronski effect

Fluorodisilane Best-Fit Procurement Scenarios Based on Quantified Differentiation Evidence


Low-Temperature CVD of Amorphous Silicon Films on Temperature-Sensitive Substrates

The patent (US 4,762,808) demonstrates successful thermal CVD of amorphous silicon films from fluorodisilanes at substrate temperatures of 350–490 °C, substantially lower than the ~640 °C required for disilane thermal decomposition [1]. This lower thermal budget, combined with the fact that fluorohydridodisilanes require no additional hydrogen co-reactant gas [1], makes fluorodisilane an attractive precursor for depositing silicon films on polymeric or flexible substrates that cannot withstand higher processing temperatures.

Fluorine-Incorporated a-Si:H:F Films for Photovoltaic Devices with Reduced Light-Induced Degradation

Films deposited from fluorodisilane precursors exhibit a small Staebler-Wronski effect following t⁻¹/³ degradation kinetics — significantly slower than conventional a-Si:H [2]. For thin-film solar cell manufacturers and researchers developing stable photovoltaics, procuring fluorodisilane as a precursor enables intrinsic fluorine incorporation (Si–F bond ~135 kcal/mol) that reduces metastable defect density under prolonged illumination, directly addressing the primary degradation mechanism limiting a-Si:H solar cell lifetime.

Mechanistic Studies of Silicon Surface Chemistry in Etching and Deposition

Monofluorodisilane is uniquely suited as a model compound for studying Si–F surface chemistry because it is the simplest disilane derivative containing both Si–H and Si–F bonds [3]. Its well-characterized molecular structure (Si–F = 1.598 Å, Si–Si = 2.332 Å, μ = 1.26 D) and known thermal decomposition pathways [4] provide a defined starting point for surface science experiments (TPD, RAIRS, XPS) investigating fluorine migration, Si etching intermediates, and the competition between H-termination and F-termination on Si(001) and Si(111) surfaces.

Precursor for Electric-Field-Assisted or Directed Deposition Processes

The 1.26 D permanent dipole moment of fluorodisilane [3], absent in non-polar disilane, opens the possibility of using external electric fields to orient the molecule during adsorption or to enhance transport to specific regions of a patterned substrate. This property is relevant for researchers developing area-selective atomic layer deposition (AS-ALD) or field-directed CVD techniques where precursor polarity can be exploited to achieve differential nucleation on chemically patterned surfaces.

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